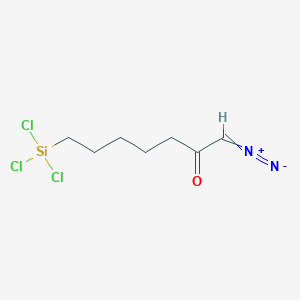
3-(Dimethylamino)-1-(2-phenyl-1,3-oxazol-5-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(2-phenyl-1,3-oxazol-5-yl)prop-2-en-1-one is an organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-phenyl-1,3-oxazol-5-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions, where a dimethylamine reacts with a suitable leaving group on the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
3-(ジメチルアミノ)-1-(2-フェニル-1,3-オキサゾール-5-イル)プロプ-2-エン-1-オンは、以下のものを含む様々な化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物またはその他の酸化された誘導体を生成するために酸化することができます。
還元: 還元反応によって、この化合物はアルコールやアミンなどの還元された形態に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応に参加することができます。これらの反応では、官能基が他の基に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的ハイドロジェネーションなどの還元剤が一般的に使用されます。
置換: 置換反応の試薬には、反応条件に応じてハロゲン化物、酸、塩基などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物またはケトンが生成される場合があり、還元によってアルコールまたはアミンが生成される場合があり、置換反応によって様々な置換された誘導体が生成される可能性があります。
科学的研究の応用
3-(ジメチルアミノ)-1-(2-フェニル-1,3-オキサゾール-5-イル)プロプ-2-エン-1-オンは、以下のものを含む、科学研究において幅広い応用範囲を持っています。
化学: この化合物は、より複雑な分子の合成における構成要素として、そして様々な有機反応における試薬として使用されます。
生物学: この化合物は、生物学的プロセスの研究に使用され、酵素活性と代謝経路を調査するためのプローブとして使用されます。
産業: この化合物は、染料、顔料、その他の特殊化学品の製造に使用されます。
作用機序
3-(ジメチルアミノ)-1-(2-フェニル-1,3-オキサゾール-5-イル)プロプ-2-エン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、またはその他の生体分子に結合して、それらの活性を調節し、様々な生物学的効果をもたらします。正確なメカニズムは、この化合物が使用される特定の用途と状況によって異なります。
6. 類似化合物の比較
類似化合物
3-(ジメチルアミノ)-1-(2-フェニル-1,3-チアゾール-5-イル)プロプ-2-エン-1-オン: 構造は似ていますが、オキサゾール環ではなくチアゾール環を持っています。
3-(ジメチルアミノ)-1-(2-フェニル-1,3-イミダゾール-5-イル)プロプ-2-エン-1-オン: 構造は似ていますが、オキサゾール環ではなくイミダゾール環を持っています。
3-(ジメチルアミノ)-1-(2-フェニル-1,3-ピラゾール-5-イル)プロプ-2-エン-1-オン: 構造は似ていますが、オキサゾール環ではなくピラゾール環を持っています。
独自性
3-(ジメチルアミノ)-1-(2-フェニル-1,3-オキサゾール-5-イル)プロプ-2-エン-1-オンの独自性は、官能基と環構造の特定の組み合わせにあります。これは、明確な化学的および生物学的特性をもたらします。このため、この化合物は、様々な研究および産業用途に役立つ化合物であり、他の類似化合物とは区別されます。
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(Dimethylamino)-1-(2-phenyl-1,3-imidazol-5-yl)prop-2-en-1-one: Similar structure but with an imidazole ring instead of an oxazole ring.
3-(Dimethylamino)-1-(2-phenyl-1,3-pyrazol-5-yl)prop-2-en-1-one: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 3-(Dimethylamino)-1-(2-phenyl-1,3-oxazol-5-yl)prop-2-en-1-one lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
647031-08-1 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(2-phenyl-1,3-oxazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)9-8-12(17)13-10-15-14(18-13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChIキー |
NSGBKGCUNYXESB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC(=O)C1=CN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
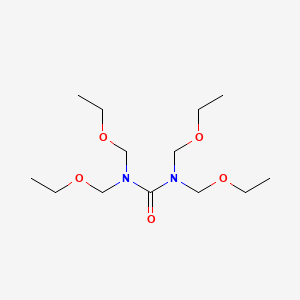

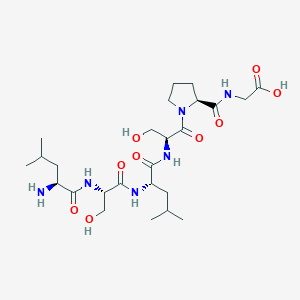
silane](/img/structure/B12588548.png)
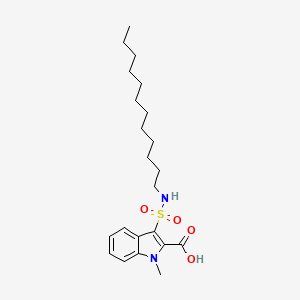
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
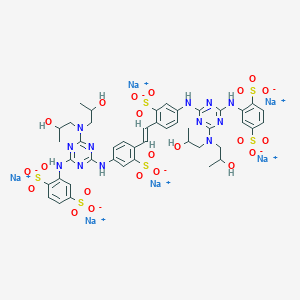
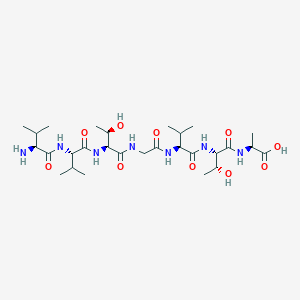

![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)
